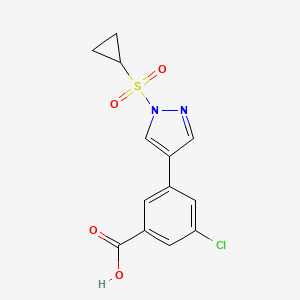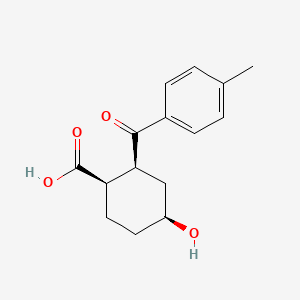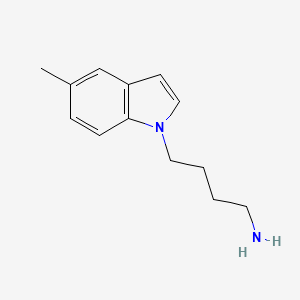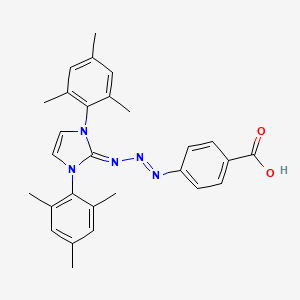
BB1-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a diazo biotin probe used in chemoselective bioconjugation strategies to modify proteins site-specifically . This compound has gained attention for its unique properties and applications in various scientific fields.
Méthodes De Préparation
BB1-acid can be synthesized through several routes. One common method involves the reaction of benzoic acid derivatives with diazo compounds under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
BB1-acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
BB1-acid has a wide range of scientific research applications:
Chemistry: It is used in chemoselective bioconjugation strategies to modify proteins site-specifically.
Biology: this compound is employed in studies involving protein modifications and interactions.
Medicine: Research on this compound includes its potential use in developing novel therapeutic agents targeting specific proteins.
Mécanisme D'action
The mechanism of action of BB1-acid involves its interaction with specific molecular targets, such as proteins. It modifies proteins through chemoselective bioconjugation, allowing for precise modifications at specific sites . This process involves the formation of covalent bonds between this compound and the target protein, leading to the desired modification. The pathways involved in this mechanism include the activation of specific functional groups in this compound and their subsequent reaction with target proteins.
Comparaison Avec Des Composés Similaires
BB1-acid can be compared with other similar compounds, such as:
Bombesin: A peptide that interacts with bombesin receptors and has various biological activities.
Neuromedin B: Another peptide with similar receptor interactions but different biological effects.
Gastrin-releasing peptide: A peptide with similar structure and function but distinct receptor binding properties.
This compound is unique due to its specific chemoselective bioconjugation properties, which allow for precise protein modifications not achievable with other compounds .
Propriétés
Formule moléculaire |
C28H29N5O2 |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
4-[[[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C28H29N5O2/c1-17-13-19(3)25(20(4)14-17)32-11-12-33(26-21(5)15-18(2)16-22(26)6)28(32)30-31-29-24-9-7-23(8-10-24)27(34)35/h7-16H,1-6H3,(H,34,35) |
Clé InChI |
UINYEYRRODHJQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=NN=NC3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


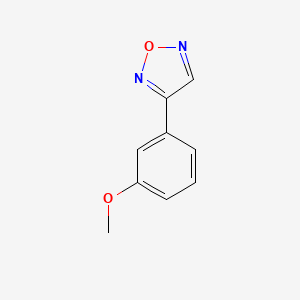
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)
![N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B13724565.png)

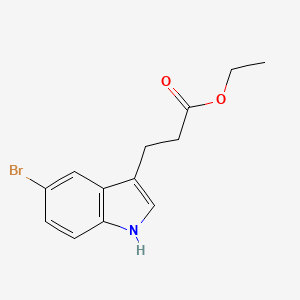
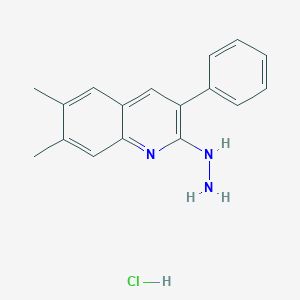

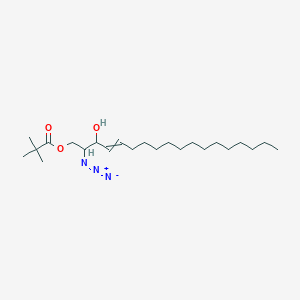
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)

